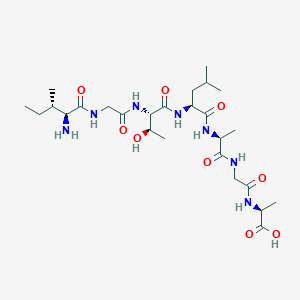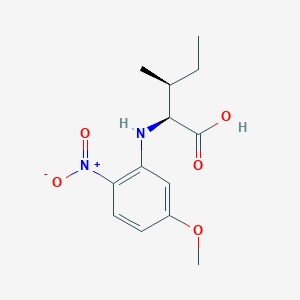![molecular formula C13H17N3O2 B12589449 N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine CAS No. 632322-31-7](/img/structure/B12589449.png)
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by a bicyclic structure with a nitrogen atom integrated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 2-nitroaniline with a bicyclic precursor. One common method includes the use of bicyclo[2.2.2]octan-2-one as a starting material, which undergoes a series of reactions including amination and nitro group introduction . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are frequently used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the nitro and amine groups.
1,4-Diazabicyclo[2.2.2]octane: Contains two nitrogen atoms in the bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure
Uniqueness
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of both a nitro group and an amine group on the bicyclic structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
632322-31-7 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-11(13)14-12-9-15-7-5-10(12)6-8-15/h1-4,10,12,14H,5-9H2 |
Clé InChI |
OQALBAQZJPXPDH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)


![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
